molecular formula C6H3Cl3O2 B1194176 2,3,5-Trichlorobenzene-1,4-diol CAS No. 608-94-6

2,3,5-Trichlorobenzene-1,4-diol

Cat. No.: B1194176
CAS No.: 608-94-6
M. Wt: 213.4 g/mol
InChI Key: ZIIRLFNUZROIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

2,3,5-Trichlorobenzene-1,4-diol is a chlorinated aromatic compound with systematic nomenclature reflecting its structural features. Its IUPAC name is derived from the benzene ring substituted with hydroxyl (-OH) groups at positions 1 and 4 and chlorine atoms at positions 2, 3, and 5. The compound is also known by several synonyms, including trichlorohydroquinone, 2,3,5-trichloro-1,4-benzenediol, and 2,3,6-trichlorohydroquinone.

Key identifiers include:

  • CAS Registry Number : 608-94-6
  • Molecular Formula : C₆H₃Cl₃O₂
  • Molecular Weight : 213.45 g/mol
  • SMILES Representation : ClC1=C(C(=C(C(=C1O)Cl)Cl)O)
  • InChIKey : ZIIRLFNUZROIBX-UHFFFAOYSA-N

The compound’s structural uniqueness lies in its para-dihydroxy configuration with three chlorine substituents, distinguishing it from other chlorohydroquinones.

Historical Development and Discovery

Position in Chlorohydroquinone Classification

Chlorohydroquinones are a subclass of dihydroxybenzenes with chlorine substituents. This compound belongs to the trichlorohydroquinone group, characterized by three chlorine atoms on the aromatic ring. Its classification is further defined by:

  • Substitution Pattern : Chlorines at positions 2, 3, and 5 relative to the hydroxyl groups.
  • Functional Groups : Two hydroxyl groups in para positions, enabling redox activity.

A comparative analysis of chlorohydroquinones reveals distinct physicochemical properties based on substitution patterns. For example, this compound exhibits a logP (octanol/water partition coefficient) of ~3.71, indicating moderate hydrophobicity compared to dichloro- or tetrachloro-derivatives.

Property This compound 2,4,6-Trichlorohydroquinone
Molecular Weight (g/mol) 213.45 213.45
Boiling Point (°C) 306.43 (estimated) 281.2 (estimated)
logP 3.71 3.05

Significance in Organic Chemistry

This compound serves as a critical intermediate in synthetic and environmental chemistry:

  • Synthetic Applications :
    • Acts as a precursor in the synthesis of polychlorinated biphenyls (PCBs) and agrochemicals.
    • Utilized in cross-coupling reactions to construct complex aromatic frameworks.
  • Environmental Relevance :

    • Forms during the microbial degradation of pentachlorophenol (PCP), a persistent pollutant.
    • Participates in redox cycles, mediating electron transfer in anaerobic soils and sediments.
  • Biochemical Studies :

    • Serves as a substrate for dehalogenase enzymes in Sphingobium chlorophenolicum, aiding in bioremediation research.

The compound’s reactivity stems from its hydroxyl groups, which facilitate oxidation to quinones, and chlorine atoms, which influence electrophilic substitution patterns. Its role in natural halogen cycling underscores the interplay between anthropogenic and biogenic organochlorines.

Properties

IUPAC Name

2,3,5-trichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIRLFNUZROIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073208
Record name 1,4-Benzenediol, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-94-6
Record name 2,3,5-Trichloro-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline Hydrolysis of Halogenated Precursors

The hydrolysis of polychlorinated benzene derivatives under alkaline conditions is a well-established route to diol compounds. A patent by CN102976947A demonstrates this approach using 4,6-dinitro-1,2,3-trichlorobenzene as a precursor. Although the target product in this patent (2-chloro-4,6-dinitro-1,3-benzenediol) differs in substituent positions and functional groups, the methodology provides a template for adapting similar conditions to synthesize 2,3,5-trichlorobenzene-1,4-diol.

Reaction Conditions

  • Alkali Concentration : Sodium hydroxide solutions with mass concentrations of 5–15% were tested. Optimal results were achieved at 9–11% NaOH, balancing reactivity and solubility.

  • Temperature : Reactions conducted at 75–85°C for 12–14 hours yielded superior purity (96–97%) and yields (93–97%). Lower temperatures (<70°C) prolonged reaction times, while higher temperatures (>90°C) promoted side reactions, reducing yield.

  • Molar Ratio : A NaOH-to-precursor molar ratio of 5:1 ensured complete hydrolysis without excess alkali waste.

Mechanistic Insights
The hydrolysis proceeds via nucleophilic aromatic substitution, where hydroxide ions displace chlorine atoms. Steric and electronic effects dictated by the nitro and chlorine substituents influence reaction rates and regioselectivity. For this compound synthesis, selective hydrolysis of specific chlorines would require precise control over reaction parameters.

Thermochemical Considerations

NIST thermochemical data for this compound reveals key energetic parameters:

  • Enthalpy of Formation (ΔfH°) : -107.9 kcal/mol (solid, 318 K).

  • Combustion Enthalpy (ΔcH°) : -578.4 ± 2.0 kcal/mol (solid, 291.7 K).

These values underscore the compound’s stability and exothermic formation, guiding reactor design and safety protocols. The high combustion enthalpy necessitates inert atmospheres during high-temperature steps to prevent decomposition.

Process Optimization and Yield Analysis

The patent’s experimental data (Table 1) highlights the impact of reaction variables on yield and purity:

Table 1: Hydrolysis Optimization for Chlorinated Diols

ExampleNaOH Concentration (%)Temperature (°C)Time (h)Yield (%)Purity (%)
29851496.6597.02
311751293.6296.63
45901883.2588.23

Key findings:

  • Higher alkali concentrations (9–11%) improved reaction efficiency by enhancing nucleophilicity.

  • Moderate temperatures (75–85°C) minimized side reactions like oxidation or over-hydrolysis.

  • Extended reaction times at suboptimal temperatures (e.g., 18 hours at 90°C) degraded product quality due to thermal instability.

Purification and Recrystallization

Post-hydrolysis, the crude product was acidified with concentrated HCl to pH 5–6, precipitating the diol. Recrystallization using organic solvents (e.g., ethanol or acetone) further enhanced purity. For this compound, similar protocols could be employed, though solvent selection must account for the compound’s solubility profile.

Alternative Synthetic Routes

Electrophilic Aromatic Substitution

Electrophilic chlorination of protected hydroquinone derivatives (e.g., acetates) could enhance selectivity. Subsequent deprotection would yield the target diol. This route remains speculative without experimental validation in the provided literature.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichlorobenzene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted hydroquinones, quinones, and other chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Environmental Applications

Biodegradation Studies
Research indicates that 2,3,5-trichlorobenzene-1,4-diol can be transformed by specific bacteria into less harmful substances. For example, it has been identified as a substrate for biodegradation by Ralstonia species through dioxygenation pathways. These pathways facilitate the breakdown of chlorinated compounds in contaminated environments, showcasing its potential role in bioremediation efforts .

Toxicity and Ecological Impact
The compound's toxicity has been studied extensively. It exhibits high acute toxicity to aquatic organisms and plants. Understanding its environmental behavior is crucial for assessing risks associated with chlorinated compounds in ecosystems . The complete mineralization of related compounds under aerobic conditions highlights the importance of microbial interactions in mitigating pollution from chlorinated hydrocarbons .

Synthetic Applications

Intermediate in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives and is particularly valuable in producing other chlorinated compounds. For instance, it can be transformed into 3,5-dichloroanisole through a reaction involving sodium methanolate and 1,3,5-trichlorobenzene . This transformation is economically advantageous for manufacturers looking to produce explosive materials like 1,3,5-triamino-2,4,6-trinitrobenzene.

Case Studies

Study Focus Findings
Biodegradation by RalstoniaEnvironmental ScienceDemonstrated the ability of Ralstonia species to degrade chlorinated benzenes effectively.
Synthesis of Explosive PrecursorsOrganic ChemistryDeveloped a method for synthesizing 3,5-dichloroanisole from this compound as an intermediate.
Toxicity AssessmentsEcotoxicologyHighlighted the high toxicity levels of chlorinated benzenes to aquatic life and plants.

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorobenzene-1,4-diol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,3,5-Trichlorobenzene-1,4-diol with structurally related compounds, focusing on physicochemical properties, reactivity, and applications:

Compound Name Molecular Formula Substituents Melting Point (°C) Water Solubility Energy Gap (eV) Key Reactivity/Applications
This compound C₆H₃Cl₃O₂ Cl (2,3,5); OH (1,4) Data unavailable Likely low Inferred ~5.0–5.5 High electronegativity from Cl groups; potential intermediate in pesticide degradation .
2,3,5,6-Tetrachlorobenzene-1,4-diol C₆H₂Cl₄O₂ Cl (2,3,5,6); OH (1,4) Data unavailable Very low 4.08–4.89 (DFT) Narrowest energy gap among chlorohydroquinones; higher reactivity in electrophilic substitution .
2,3,5-Trimethylbenzene-1,4-diol C₉H₁₂O₂ CH₃ (2,3,5); OH (1,4) 169–174 2 g/L (20°C) Not reported Used in vitamin E synthesis; soluble in polar solvents like methanol .
1,3,5-Trichlorobenzene C₆H₃Cl₃ Cl (1,3,5) 63–65 Insoluble Not reported Non-diol chlorobenzene; used as a reference material in labs; low environmental persistence .
2,5-Dichlorohydroquinone C₆H₄Cl₂O₂ Cl (2,5); OH (1,4) Data unavailable Moderate Inferred ~6.0 Intermediate in γ-HCH degradation; less chlorinated, lower reactivity than tri/tetrachloro analogs .

Key Findings:

Reactivity and Electronic Structure :

  • Chlorinated diols exhibit reduced energy gaps (increased reactivity) compared to methylated analogs. For example, 2,3,5,6-tetrachlorobenzene-1,4-diol has an energy gap of 4.08–4.89 eV (DFT), making it more reactive than 2,3,5-trimethylbenzene-1,4-diol, which lacks electron-withdrawing Cl groups .
  • The electronegativity of Cl substituents enhances electrophilic substitution reactivity but reduces dipole moments in polar environments .

Solubility and Physical Properties :

  • Methyl-substituted diols (e.g., 2,3,5-trimethylbenzene-1,4-diol) exhibit higher water solubility (2 g/L) due to reduced hydrophobicity compared to chlorinated analogs .
  • Chlorinated diols like this compound are likely sparingly soluble, similar to 1,3,5-Trichlorobenzene, which is insoluble in water .

Environmental and Toxicological Profiles: Chlorinated benzenes and diols are associated with environmental persistence. this compound may share metabolic pathways with γ-hexachlorocyclohexane (Lindane), producing toxic intermediates like trichlorophenols .

Biological Activity

2,3,5-Trichlorobenzene-1,4-diol (TCB-1,4-diol) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications in environmental health. This article reviews the biological activity of TCB-1,4-diol based on diverse sources, including its toxicity profiles, metabolic pathways, and potential therapeutic effects.

  • Chemical Formula: C₆H₃Cl₃O₂
  • Molecular Weight: 197.45 g/mol
  • CAS Number: 69103-03-7

Metabolism and Toxicity

The metabolism of trichlorobenzenes, including TCB-1,4-diol, primarily occurs through oxidative processes leading to various metabolites. Research indicates that the metabolic pathways can differ significantly among species:

  • Metabolic Pathways: In mammals such as rats and monkeys, TCBs undergo transformations that produce phenolic metabolites like 2,4,5-trichlorophenol. Studies have shown that oral administration leads to the formation of glucuronide and sulfate conjugates as major urinary metabolites .
  • Toxicological Effects: TCB-1,4-diol has been associated with various toxicological effects:
    • Liver Effects: Increased liver weight and histopathological changes have been observed in animal studies following exposure to TCBs .
    • Genotoxicity: Current evidence suggests that TCBs do not exhibit mutagenic properties in standard assays .
    • Developmental Effects: No teratogenic effects were noted in studies involving high doses during gestation .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of chlorinated phenols. While specific data on TCB-1,4-diol is limited, related compounds exhibit significant antibacterial activity:

  • Minimum Inhibitory Concentration (MIC): Compounds structurally related to TCB-1,4-diol have demonstrated MIC values ranging from 333.75 to 1335 μmol/L against various bacterial strains . This suggests a potential for TCB-1,4-diol to exhibit similar antimicrobial properties.

Cytotoxicity Studies

Research has indicated that halogenated compounds can possess cytotoxic effects against cancer cell lines:

  • Cytotoxic Activity: While specific studies on TCB-1,4-diol are scarce, halogenated benzene derivatives have shown varying degrees of cytotoxicity against prostate cancer cell lines (PC-3 and LNCaP), indicating a possible avenue for further investigation into TCB's anticancer properties .

Case Studies

Several case studies have documented the biological effects of trichlorobenzenes:

  • Animal Studies on Toxicity:
    • A study involving rats exposed to TCBs showed significant increases in liver-to-body weight ratios and histopathological changes after prolonged exposure .
    • Another study reported transient changes in liver morphology after exposure to high concentrations of TCBs over extended periods .
  • Environmental Impact Studies:
    • Investigations into the ecological impact of trichlorobenzenes have highlighted their toxicity to aquatic organisms. The toxicity levels are comparable across different species of microorganisms and fish .

Summary Table of Biological Activities

Biological ActivityObservations
Toxicity Increased liver weight; no clear carcinogenic effects noted
Genotoxicity Not mutagenic in standard assays
**Antimicrobial ActivityPotentially significant based on related compounds' MIC values
Cytotoxicity Evidence from related compounds suggests possible anticancer activity

Q & A

Q. What are the primary synthetic routes for 2,3,5-Trichlorobenzene-1,4-diol, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves chlorination of dihydroxybenzene derivatives. Regioselectivity is critical for introducing chlorine atoms at the 2, 3, and 5 positions. A regioselective approach may employ protecting groups (e.g., acetyl or methyl) for hydroxyl groups during chlorination, followed by deprotection . For example, using meta-directing groups or Lewis acid catalysts (e.g., FeCl₃) can enhance selectivity. Post-synthesis characterization via NMR (to confirm substitution patterns) and HPLC (to assess purity) is essential.

Q. How can researchers determine the logP and aqueous solubility of this compound experimentally and computationally?

Methodological Answer:

  • Experimental: Use shake-flask or HPLC methods to measure logP. Aqueous solubility can be determined via saturation shake-flask assays at controlled pH and temperature.
  • Computational: Apply quantitative structure-activity relationship (QSAR) models, leveraging data from structurally similar chlorinated aromatics (e.g., 1,2,3-Trichlorobenzene logS = -3.76 ). Adjust for the compound’s hydroxyl groups, which increase polarity and reduce logP compared to non-hydroxylated analogs.

Q. Table 1: Predicted vs. Experimental Physicochemical Properties of Related Compounds

CompoundlogP (Predicted)logS (Predicted)logS (Experimental)
1,2,3-Trichlorobenzene3.8-3.76-3.76
1,4-Dichlorobenzene3.1-2.94-2.90
This compound~2.5*~-2.2*N/A
*Estimated based on hydroxyl group contributions.

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Methodological Answer: Discrepancies may arise from variability in degradation study conditions (e.g., microbial consortia, pH, temperature). To resolve contradictions:

Conduct standardized biodegradation assays (e.g., OECD 301B) under controlled conditions.

Use LC-MS/MS to track intermediate metabolites (e.g., chlorinated dihydroxybenzenes) and validate pathways .

Compare results with structurally related compounds, such as 1,2,4-Trichlorobenzene, which undergoes microbial dechlorination to dichlorobenzenes .

Q. What advanced methodologies are suitable for studying interactions between this compound and biological receptors?

Methodological Answer:

  • In vitro assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., cytochrome P450) or DNA.
  • Computational docking: Perform molecular dynamics simulations with receptors like aryl hydrocarbon receptor (AhR), leveraging homology models based on chlorinated ligand-bound structures .
  • Metabolomics: Track metabolic perturbations in cell lines exposed to the compound using high-resolution mass spectrometry.

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Methodological Answer:

  • Green chemistry approaches: Replace toxic chlorinating agents (e.g., Cl₂ gas) with safer alternatives like N-chlorosuccinimide in ionic liquid solvents.
  • Process optimization: Use design of experiments (DoE) to evaluate temperature, catalyst loading, and reaction time. For example, highlights regioselective synthesis of diols via controlled reaction conditions, reducing side products .
  • Byproduct analysis: Employ GC-MS to identify and quantify chlorinated impurities (e.g., tetrachlorinated derivatives) and adjust stoichiometry accordingly.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of chlorinated diols?

Methodological Answer:

  • Standardize assays: Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure consistency.
  • Dose-response validation: Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects.
  • Mechanistic studies: Investigate reactive oxygen species (ROS) generation or DNA adduct formation via comet assays to clarify toxicity pathways .

Environmental and Biological Fate

Q. What methodologies are recommended for tracking the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Field sampling: Use solid-phase extraction (SPE) to concentrate the compound from water matrices, followed by UPLC-QTOF analysis.
  • Degradation studies: Simulate photolysis (UV irradiation) and hydrolysis (pH 5–9) to identify breakdown products. Reference ’s pathway for 1,2,4-Trichlorobenzene degradation via reductive dechlorination .

Characterization Challenges

Q. How can structural isomers of this compound be distinguished analytically?

Methodological Answer:

  • NMR spectroscopy: Compare ¹H and ¹³C NMR shifts with reference data for positional isomers. For example, hydroxyl proton shifts vary based on neighboring chlorine atoms.
  • X-ray crystallography: Resolve crystal structures to confirm substitution patterns, as demonstrated in for trimethoxybenzene-diol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichlorobenzene-1,4-diol
Reactant of Route 2
2,3,5-Trichlorobenzene-1,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.